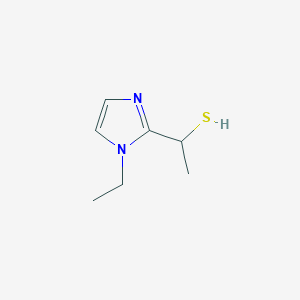
1-(1-ethyl-1H-imidazol-2-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol is an organic compound with the molecular formula C7H12N2S It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-ethylimidazole with an appropriate thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-(1H-Imidazol-2-yl)ethanone
- 1-(1-ethyl-1H-imidazol-2-yl)methanol
- 2-(1H-Imidazol-1-yl)ethanol
Comparison: 1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol is unique due to the presence of both an ethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it suitable for specific applications in catalysis, material science, and medicinal chemistry.
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(1-ethylimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C7H12N2S/c1-3-9-5-4-8-7(9)6(2)10/h4-6,10H,3H2,1-2H3 |
InChI Key |
MFYPDNVIZSBSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















